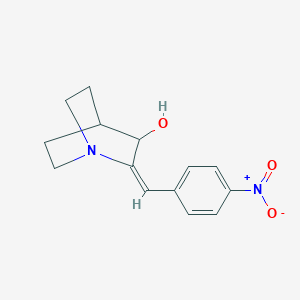
2-(4-nitrobenzylidene)quinuclidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrobenzylidene)quinuclidin-3-ol, also known as NBQX, is a synthetic compound that is widely used in scientific research for its ability to selectively block the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in a wide range of physiological and pathological processes. NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
2-(4-nitrobenzylidene)quinuclidin-3-ol acts as a competitive antagonist of AMPA/kainate-type glutamate receptors by binding to the receptor and preventing the binding of glutamate. This results in a decrease in synaptic transmission and plasticity, which can have both beneficial and detrimental effects depending on the context.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in various experimental systems. It has been shown to reduce excitotoxicity in models of stroke and epilepsy by blocking the activity of glutamate receptors. It has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the activity of glutamate receptors in the hippocampus.
実験室実験の利点と制限
One of the main advantages of using 2-(4-nitrobenzylidene)quinuclidin-3-ol in lab experiments is its high selectivity for AMPA/kainate-type glutamate receptors, which allows for precise manipulation of glutamatergic signaling. However, one limitation of using this compound is that it only blocks a subset of glutamate receptors, and other glutamate receptors such as NMDA receptors may also play important roles in the processes being studied.
将来の方向性
There are several future directions for research involving 2-(4-nitrobenzylidene)quinuclidin-3-ol. One area of interest is the development of more selective and potent AMPA/kainate receptor antagonists for use in therapeutic applications. Another area of interest is the investigation of the role of glutamate receptors in various neurological disorders, and the potential therapeutic benefits of targeting these receptors. Additionally, the development of new experimental systems and techniques for studying glutamate receptor function could provide new insights into the role of these receptors in brain function and disease.
合成法
2-(4-nitrobenzylidene)quinuclidin-3-ol can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the preparation of 4-nitrobenzaldehyde, which is then reacted with quinuclidin-3-ol to form the imine intermediate. The imine is then reduced using a reducing agent such as sodium borohydride to yield this compound.
科学的研究の応用
2-(4-nitrobenzylidene)quinuclidin-3-ol has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to selectively block the activity of AMPA/kainate-type glutamate receptors, which are involved in synaptic transmission and plasticity in the brain. This compound has been used in studies investigating the role of glutamate receptors in epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(2E)-2-[(4-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14-11-5-7-15(8-6-11)13(14)9-10-1-3-12(4-2-10)16(18)19/h1-4,9,11,14,17H,5-8H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXOJIBUTPSKRN-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C\C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

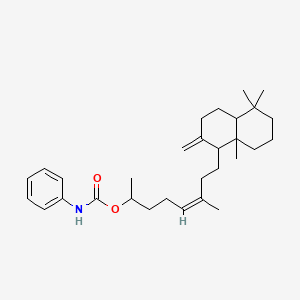
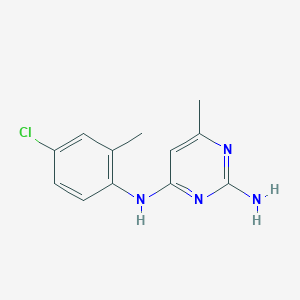
![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308878.png)

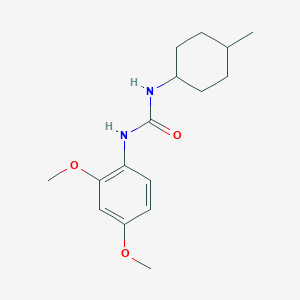
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5308906.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-piperidinol](/img/structure/B5308913.png)
![{3-oxo-3-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5308919.png)
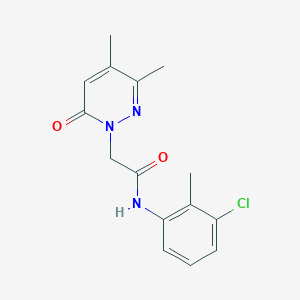
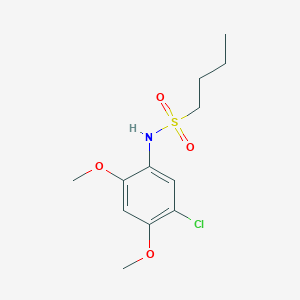
![N-[2-methyl-3-({[1-(2-thienyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5308932.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5308946.png)
![N-(2,4-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5308947.png)
![2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5308952.png)